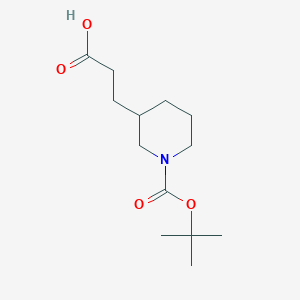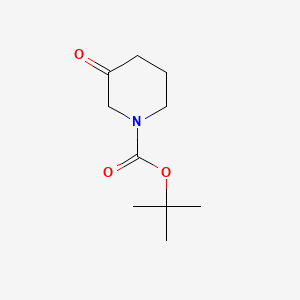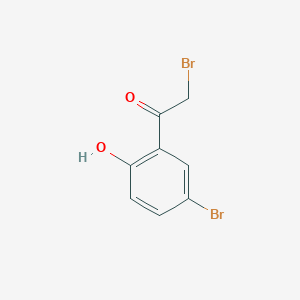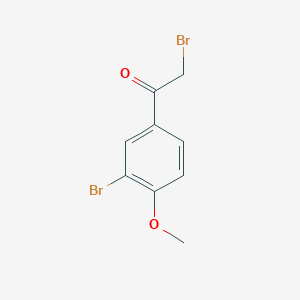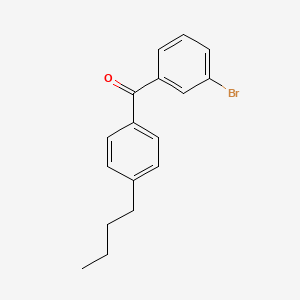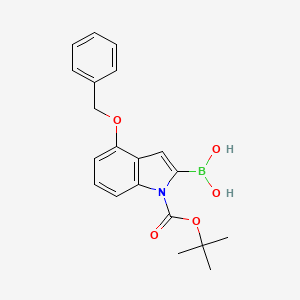
4-Benzyloxy-1-Boc-indol-2-boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a useful research compound. Its molecular formula is C20H22BNO5 and its molecular weight is 367.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
4-Benzyloxy-1-Boc-indol-2-boronsäure: wird häufig in der organischen Synthese verwendet, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein essentieller Schritt bei der Synthese komplexer organischer Moleküle. Die Boronsäuregruppe der Verbindung reagiert in Gegenwart eines Palladiumkatalysators mit halogenhaltigen Verbindungen, was zur Bildung von Biarylstrukturen führt, die Kernbestandteile vieler Arzneimittel und organischer Materialien sind.
Medizinische Chemie
In der medizinischen Chemie dient diese Verbindung als Baustein für die Entwicklung neuer pharmazeutischer Wirkstoffe . Ihr Indolkern ist ein häufiges Motiv in vielen Medikamenten, und die Boronsäuregruppe ermöglicht die Einführung verschiedener Substituenten durch Kupplungsreaktionen, was die Entdeckung von Verbindungen mit potenziellen therapeutischen Wirkungen unterstützt.
Materialwissenschaften
Die Boronsäurefunktionalität von This compound ist in den Materialwissenschaften vorteilhaft für die Herstellung neuartiger Polymere und Materialien . Sie kann verwendet werden, um Oberflächen zu modifizieren oder kovalente Bindungen zwischen verschiedenen Materialien zu schaffen, was zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften führen kann.
Umweltwissenschaften
In den Umweltwissenschaften kann die Reaktivität der Verbindung zur Herstellung von Sensoren oder Sonden genutzt werden . Boronsäuren können an Saccharide und andere Diole binden, was bei der Erkennung von Umweltverschmutzungen oder der Überwachung des Zuckergehalts in biologischen Systemen hilfreich sein könnte.
Biochemische Forschung
This compound: wird in der biochemischen Forschung verwendet, um Enzymwechselwirkungen und Proteinmodifikationen zu untersuchen . Die Boronsäuregruppe kann reversible kovalente Bindungen mit Serin- oder Threoninresten in Enzymen bilden, was sie zu einer nützlichen Sonde für das Verständnis von Enzymmechanismen und die Entwicklung von Enzyminhibitoren macht.
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the mode of action of 4-Benzyloxy-1-Boc-indole-2-boronic acid involves its interaction with a transition metal catalyst, typically palladium . The reaction proceeds through oxidative addition, where the palladium catalyst forms a new bond with the boronic acid. This is followed by transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 4-Benzyloxy-1-Boc-indole-2-boronic acid . This reaction enables the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic compounds. The downstream effects include the creation of new organic compounds with potential applications in various fields, including medicinal chemistry .
Pharmacokinetics
It’s worth noting that the compound’s stability and reactivity make it suitable for use in suzuki-miyaura cross-coupling reactions .
Result of Action
The result of the action of 4-Benzyloxy-1-Boc-indole-2-boronic acid in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, which can be used in various applications, including drug discovery .
Action Environment
The action of 4-Benzyloxy-1-Boc-indole-2-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst and a suitable base . Additionally, the reaction is generally performed in an organic solvent . The compound’s stability and reactivity can also be affected by factors such as temperature and pH .
Zukünftige Richtungen
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Eigenschaften
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxyindol-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO5/c1-20(2,3)27-19(23)22-16-10-7-11-17(15(16)12-18(22)21(24)25)26-13-14-8-5-4-6-9-14/h4-12,24-25H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJBIADEQVCONT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2OCC3=CC=CC=C3)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376785 |
Source


|
| Record name | [4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-52-4 |
Source


|
| Record name | 1-(1,1-Dimethylethyl) 2-borono-4-(phenylmethoxy)-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
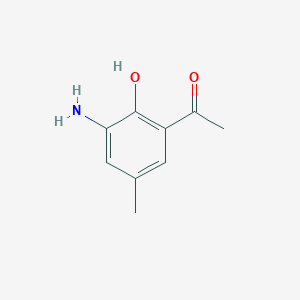
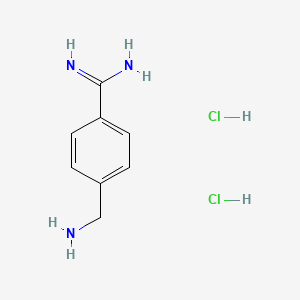
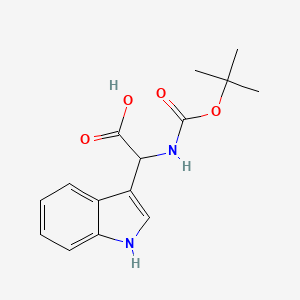
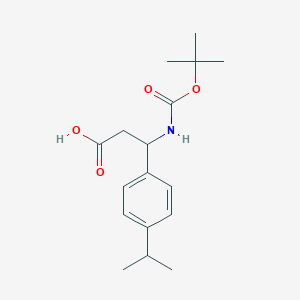

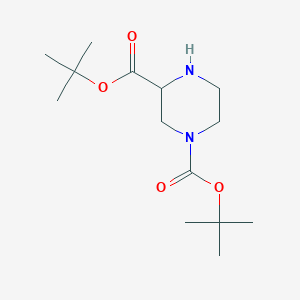
![L-N-[(4'-Boc)Piperidino]Proline](/img/structure/B1272313.png)
